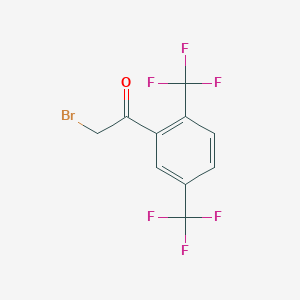
1-(2,5-Bis-trifluoromethyl-phenyl)-2-bromo-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Bis-trifluoromethyl-phenyl)-2-bromo-ethanone is a chemical compound characterized by the presence of trifluoromethyl groups and a bromine atom attached to an ethanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis-trifluoromethyl-phenyl)-2-bromo-ethanone typically involves the bromination of 1-(2,5-Bis-trifluoromethyl-phenyl)-ethanone. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize impurities and maximize yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Bis-trifluoromethyl-phenyl)-2-bromo-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while oxidation reactions produce corresponding carboxylic acids or ketones .
Aplicaciones Científicas De Investigación
1-(2,5-Bis-trifluoromethyl-phenyl)-2-bromo-ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Bis-trifluoromethyl-phenyl)-2-bromo-ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in various biochemical reactions, influencing the compound’s activity and potency .
Comparación Con Compuestos Similares
- 2,5-Bis(trifluoromethyl)phenylacetic acid
- 2,5-Bis(trifluoromethyl)phenylacetylene
- Dutasteride (a finasteride analogue)
Comparison: 1-(2,5-Bis-trifluoromethyl-phenyl)-2-bromo-ethanone is unique due to the presence of both trifluoromethyl groups and a bromine atom, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
545410-49-9 |
|---|---|
Fórmula molecular |
C10H5BrF6O |
Peso molecular |
335.04 g/mol |
Nombre IUPAC |
1-[2,5-bis(trifluoromethyl)phenyl]-2-bromoethanone |
InChI |
InChI=1S/C10H5BrF6O/c11-4-8(18)6-3-5(9(12,13)14)1-2-7(6)10(15,16)17/h1-3H,4H2 |
Clave InChI |
ZASNGXUKKCBWSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C(=O)CBr)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















